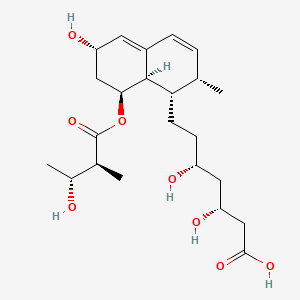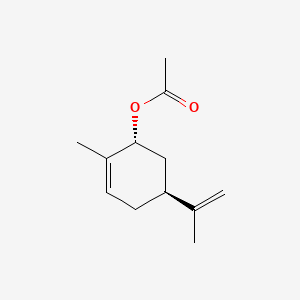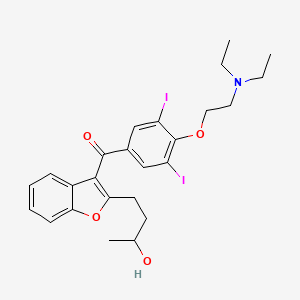
Amiodarone metabolite M11-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amiodarone metabolite M11-2 is one of the metabolites of amiodarone, a widely used antiarrhythmic medication. Amiodarone is known for its efficacy in treating various types of cardiac arrhythmias, including ventricular tachycardia and atrial fibrillation. The metabolite M11-2 is formed through the metabolic processes involving amiodarone and plays a significant role in the pharmacokinetics and pharmacodynamics of the parent drug.
Métodos De Preparación
The preparation of amiodarone metabolite M11-2 involves complex synthetic routes and reaction conditions. The synthesis typically starts with amiodarone, which undergoes metabolic transformations in the liver. The primary enzymes involved in this process are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 These enzymes facilitate the oxidation and subsequent formation of various metabolites, including M11-2
Análisis De Reacciones Químicas
Amiodarone metabolite M11-2 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include various oxidizing agents, reducing agents, and catalysts that facilitate the transformation of amiodarone into its metabolites . The major products formed from these reactions include hydroxylated and dealkylated derivatives of amiodarone.
Aplicaciones Científicas De Investigación
Amiodarone metabolite M11-2 has several scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Used in the development of analytical methods for drug monitoring and pharmacokinetic studies.
Mecanismo De Acción
The mechanism of action of amiodarone metabolite M11-2 involves its interaction with various molecular targets and pathways. It primarily affects the cardiac action potential by blocking potassium currents, which prolongs the repolarization phase of the cardiac cycle . This action helps in stabilizing the cardiac rhythm and preventing arrhythmias. The metabolite also interacts with other ion channels and receptors, contributing to its overall pharmacological effects.
Comparación Con Compuestos Similares
Amiodarone metabolite M11-2 can be compared with other similar compounds, such as:
Desethylamiodarone: Another major metabolite of amiodarone with similar pharmacological properties.
Didesethylamiodarone: A minor metabolite that also contributes to the overall effects of amiodarone.
Other antiarrhythmic metabolites: Metabolites of other antiarrhythmic drugs that share similar mechanisms of action.
This compound is unique due to its specific metabolic pathway and the distinct pharmacological effects it exerts compared to other metabolites.
Propiedades
Número CAS |
725684-62-8 |
|---|---|
Fórmula molecular |
C25H29I2NO4 |
Peso molecular |
661.3 g/mol |
Nombre IUPAC |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C25H29I2NO4/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29/h6-9,14-16,29H,4-5,10-13H2,1-3H3 |
Clave InChI |
IIOUFGJTYMDOPR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)

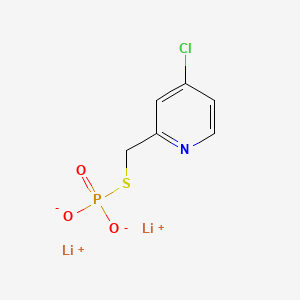
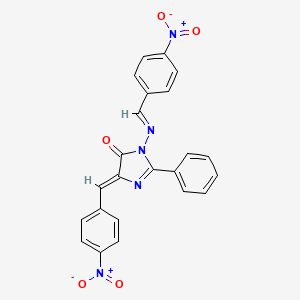
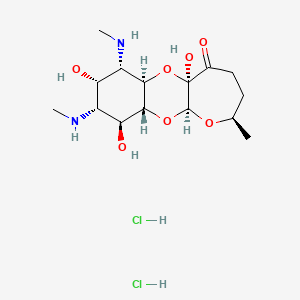
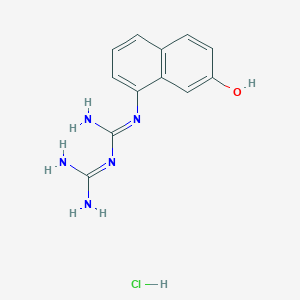
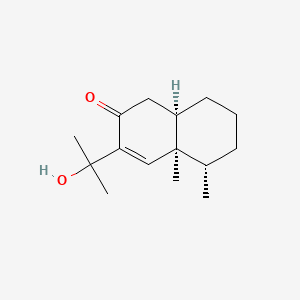

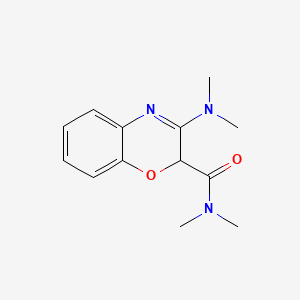
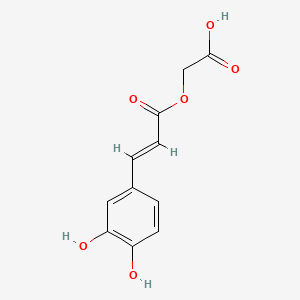
![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
